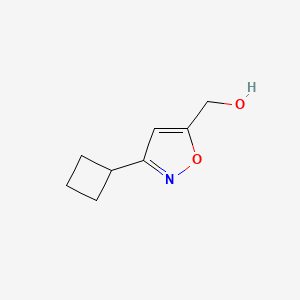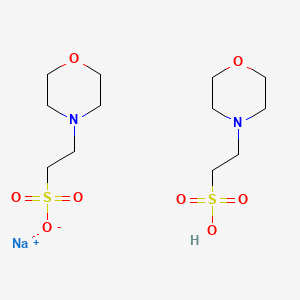
MES hemisodium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
MES hemisodium salt, also known as 2-(N-Morpholino)ethanesulfonic acid hemisodium salt, is a zwitterionic buffer commonly used in biological and biochemical research. It is part of the Good’s buffers, which are known for their minimal interference with biochemical processes. This compound is particularly effective in maintaining a stable pH in the range of 5.5 to 6.7, making it suitable for various physiological experiments .
作用机制
Target of Action
MES hemisodium salt, also known as 2-(4-Morpholino)ethanesulfonic acid hemisodium salt, is primarily used as a buffering agent in biological and biochemical research . Its primary target is the pH of the solution it is added to. It helps maintain the pH within a specific range, which is crucial for maintaining the integrity and activity of biological molecules during experiments .
Mode of Action
This compound acts by resisting changes in pH. It can accept or donate protons in response to changes in H+ concentration, thereby maintaining the pH of the solution within a narrow range . This property makes it an essential tool in biological and biochemical research, where pH stability is critical for the proper functioning of biological molecules .
Biochemical Pathways
Instead, it creates an environment conducive for biochemical reactions to occur by maintaining a stable pH . This stability allows enzymes and other proteins to maintain their native conformation and function optimally, thereby ensuring the proper progression of biochemical pathways .
Pharmacokinetics
It is primarily used in vitro as a buffering agent in research settings .
Result of Action
The primary result of the action of this compound is the maintenance of a stable pH environment. This stability is crucial for the proper functioning of biological molecules, such as enzymes, and for the progression of biochemical reactions . For example, it has been used as a buffer for the resuspension of carboxylated micelles and for the immobilization of antibacterial nisin peptides .
Action Environment
The efficacy and stability of this compound as a buffering agent are influenced by several environmental factors. These include temperature, ionic strength, and the presence of other ions in the solution . It is most effective as a buffer in the pH range of 5.5-6.7 . Its buffering capacity can be affected by changes in these environmental conditions, so these factors must be carefully controlled when using this compound in research settings .
生化分析
Biochemical Properties
2-(4-Morpholino)ethanesulfonic acid hemisodium salt plays a crucial role in maintaining the pH of biochemical reactions. It is often used in cell culture media, protein purification, and electrophoresis. The compound interacts with various enzymes, proteins, and other biomolecules to stabilize their activity and structure. For instance, it is known to inhibit matrix metalloproteinases, which are enzymes involved in the degradation of the extracellular matrix . This inhibition is achieved through binding interactions with the enzyme’s active site, preventing substrate access and subsequent catalytic activity.
Cellular Effects
2-(4-Morpholino)ethanesulfonic acid hemisodium salt influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In plant cells, it has been shown to affect root growth and development by modulating reactive oxygen species levels and pH in the root apex . In cancer cells, the compound inhibits cell migration by binding to cell surface receptors, thereby preventing the cells from moving . These effects highlight the compound’s potential in regulating cellular functions and its utility in research involving cell physiology and pathology.
Molecular Mechanism
At the molecular level, 2-(4-Morpholino)ethanesulfonic acid hemisodium salt exerts its effects through several mechanisms. It acts as a potent inhibitor of matrix metalloproteinases by binding to their active sites, thereby blocking their enzymatic activity . Additionally, the compound stabilizes the pH of solutions, which is critical for maintaining the structural integrity and activity of proteins and enzymes. This buffering action is achieved through the compound’s zwitterionic nature, allowing it to donate or accept protons as needed to maintain a stable pH.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(4-Morpholino)ethanesulfonic acid hemisodium salt can change over time. The compound is generally stable, but its buffering capacity can be affected by prolonged exposure to high temperatures or extreme pH conditions . Over time, degradation products may form, potentially impacting the compound’s effectiveness in maintaining pH stability. Long-term studies have shown that the compound can maintain its buffering capacity for extended periods when stored under appropriate conditions.
Dosage Effects in Animal Models
The effects of 2-(4-Morpholino)ethanesulfonic acid hemisodium salt vary with different dosages in animal models. At low doses, the compound effectively stabilizes pH without causing adverse effects. At high doses, it may exhibit toxic effects, including disruption of cellular functions and metabolic processes . Threshold effects have been observed, where the compound’s beneficial effects plateau, and further increases in dosage do not enhance its efficacy but may increase toxicity.
Metabolic Pathways
2-(4-Morpholino)ethanesulfonic acid hemisodium salt is involved in various metabolic pathways, primarily through its role as a buffer. It interacts with enzymes and cofactors involved in metabolic reactions, helping to maintain the optimal pH for enzymatic activity . The compound’s buffering action can influence metabolic flux and metabolite levels, ensuring that biochemical reactions proceed efficiently.
Transport and Distribution
Within cells and tissues, 2-(4-Morpholino)ethanesulfonic acid hemisodium salt is transported and distributed based on its solubility and interaction with cellular components. The compound is highly soluble in water, allowing it to diffuse easily through aqueous environments . It does not readily cross lipid membranes, limiting its distribution to extracellular and cytoplasmic spaces. Transporters and binding proteins may facilitate its movement within cells, ensuring its availability where buffering is needed.
Subcellular Localization
2-(4-Morpholino)ethanesulfonic acid hemisodium salt is primarily localized in the cytoplasm and extracellular spaces due to its solubility and inability to cross lipid membranes . Its activity is influenced by its localization, as it can effectively buffer pH in these compartments. The compound does not undergo significant post-translational modifications or targeting signals, relying on its inherent chemical properties for its distribution and function within cells.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of MES hemisodium salt typically involves the reaction of morpholine with ethylene oxide, followed by sulfonation with sulfur trioxide or chlorosulfonic acid. The resulting product is then neutralized with sodium hydroxide to form the hemisodium salt. The reaction conditions are carefully controlled to ensure high purity and yield .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous monitoring and optimization of reaction parameters to achieve consistent quality. The final product is often crystallized and dried to obtain a free-flowing powder .
化学反应分析
Types of Reactions: MES hemisodium salt primarily undergoes acid-base reactions due to its buffering capacity. It can participate in protonation and deprotonation reactions, which are essential for maintaining pH stability in various solutions .
Common Reagents and Conditions: The compound is commonly used with reagents such as hydrochloric acid or sodium hydroxide to adjust the pH of solutions. It is stable under typical laboratory conditions and does not undergo significant degradation .
Major Products Formed: The primary product formed from the reactions involving this compound is water, as it acts to neutralize acids or bases in solution. No significant by-products are typically observed .
科学研究应用
MES hemisodium salt has a wide range of applications in scientific research:
Chemistry: It is used as a buffering agent in various chemical reactions and analytical techniques to maintain a stable pH.
Biology: The compound is employed in cell culture media, enzyme assays, and protein purification processes to ensure optimal pH conditions.
Medicine: this compound is used in diagnostic assays and pharmaceutical formulations to maintain the stability and efficacy of active ingredients.
相似化合物的比较
HEPES (4-(2-Hydroxyethyl)piperazine-1-ethanesulfonic acid): Another Good’s buffer with a pH range of 6.8 to 8.2.
MOPS (3-(N-Morpholino)propanesulfonic acid): A buffer with a pH range of 6.5 to 7.9.
PIPES (Piperazine-N,N’-bis(2-ethanesulfonic acid)): A buffer with a pH range of 6.1 to 7.5.
Uniqueness: MES hemisodium salt is unique due to its specific pH range (5.5 to 6.7), which makes it particularly suitable for experiments requiring slightly acidic conditions. Its minimal interference with biochemical processes and high solubility in water further enhance its utility in various applications .
属性
CAS 编号 |
117961-21-4 |
|---|---|
分子式 |
C6H13NNaO4S |
分子量 |
218.23 g/mol |
IUPAC 名称 |
sodium;2-morpholin-4-ylethanesulfonate;2-morpholin-4-ylethanesulfonic acid |
InChI |
InChI=1S/C6H13NO4S.Na/c8-12(9,10)6-3-7-1-4-11-5-2-7;/h1-6H2,(H,8,9,10); |
InChI 键 |
SADPCIINLASURY-UHFFFAOYSA-N |
SMILES |
C1COCCN1CCS(=O)(=O)O.C1COCCN1CCS(=O)(=O)[O-].[Na+] |
规范 SMILES |
C1COCCN1CCS(=O)(=O)O.[Na] |
相关CAS编号 |
117961-21-4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-(Bromomethyl)-4-hydroxy-2,3-dimethyl-7,8a-dihydroimidazo[4,5-g]quinazoline-8,9-dione](/img/structure/B568199.png)
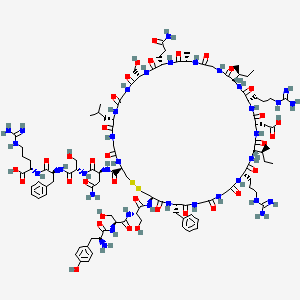

![2-[2-[(5S,8aS)-2,5,8a-trimethyl-5-(4-methylpent-3-enyl)-3,4,4a,6,7,8-hexahydronaphthalen-1-yl]ethyl]-2-methyl-1,3-dioxolane](/img/structure/B568204.png)
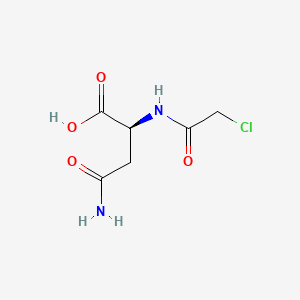
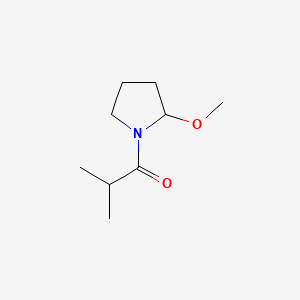

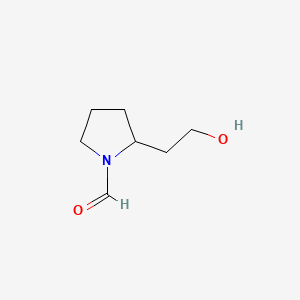

![3-(3,4-Dimethoxyphenyl)-4,12,14-trioxa-6-azatetracyclo[7.7.0.02,6.011,15]hexadeca-1(16),2,9,11(15)-tetraen-5-one](/img/structure/B568218.png)
